molecular formula C15H14ClN5O2 B2424242 8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 919032-27-2

8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2424242
CAS RN: 919032-27-2
M. Wt: 331.76
InChI Key: VXCJIEOGNBDFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring fused to a purine ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. The purine ring is a double-ring structure with four nitrogen atoms.

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

Research has shown that derivatives of imidazo[2,1-f]purine-2,4-dione exhibit potential as antidepressant and anxiolytic agents. These compounds demonstrate significant affinity for serotonin receptors (5-HT1A/5-HT7) and show inhibitory activity against phosphodiesterases (PDE4B and PDE10A). For instance, the compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited antidepressant potential in vivo studies (Zagórska et al., 2016).

Synthesis and Structural Studies

The synthesis of various derivatives of imidazo[2,1-f]purine-2,4-dione has been a focus of research, aimed at exploring their pharmacological applications. Studies have detailed the synthesis methods and investigated the structural aspects of these compounds to understand their biological activity better (Simo et al., 1998).

Antagonistic Activity on Adenosine Receptors

Some derivatives of imidazo[2,1-f]purine-2,4-dione, particularly those with an additional fused ring on the xanthine nucleus, have shown potent and selective antagonistic activity on A3 adenosine receptors. This discovery opens avenues for the development of new therapeutic agents targeting adenosine receptors (Baraldi et al., 2005).

Future Directions

The study of imidazole derivatives is a vibrant field due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and evaluating their potential as therapeutic agents .

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c1-8-3-4-9(7-10(8)16)20-5-6-21-11-12(17-14(20)21)19(2)15(23)18-13(11)22/h3-4,7H,5-6H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCJIEOGNBDFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)NC(=O)N4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.